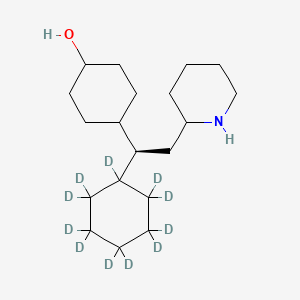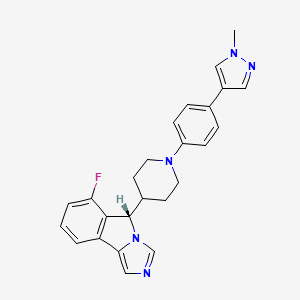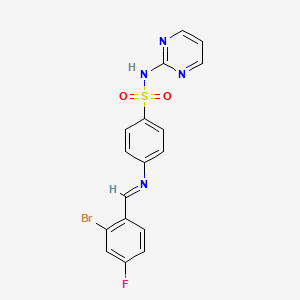
Urease-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urease-IN-1 is a potent inhibitor of the enzyme urease, which is a nickel-dependent metalloenzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that plays a crucial role in the nitrogen cycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-1 typically involves the reaction of specific organic compounds under controlled conditions. One common synthetic route includes the reaction of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions to yield the final this compound compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urease-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Applications De Recherche Scientifique
Urease-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting urease activity in various organisms, including pathogenic bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Industry: Applied in agriculture to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen utilization efficiency.
Mécanisme D'action
Urease-IN-1 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and reduces the production of ammonia, which is beneficial in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Another well-known urease inhibitor with a similar mechanism of action.
Hydroxamic Acids: Compounds like acetohydroxamic acid also inhibit urease activity.
Triazolothiadiazoles: These compounds have shown potent urease inhibitory effects in recent studies.
Uniqueness of Urease-IN-1
This compound is unique due to its high potency and specificity for the urease enzyme. It has demonstrated superior inhibitory activity compared to other compounds, making it a valuable tool in research and practical applications.
Propriétés
Formule moléculaire |
C17H12BrFN4O2S |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
4-[(2-bromo-4-fluorophenyl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12BrFN4O2S/c18-16-10-13(19)3-2-12(16)11-22-14-4-6-15(7-5-14)26(24,25)23-17-20-8-1-9-21-17/h1-11H,(H,20,21,23) |
Clé InChI |
VYQLQLRYJPNJHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


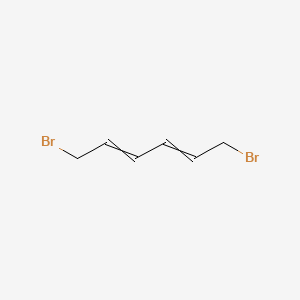
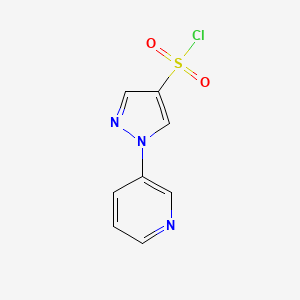

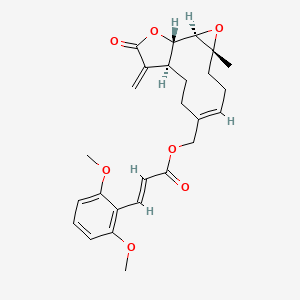
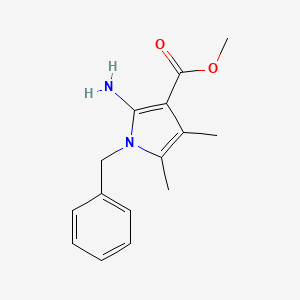

![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
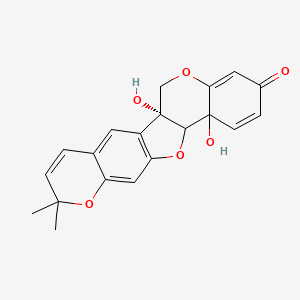
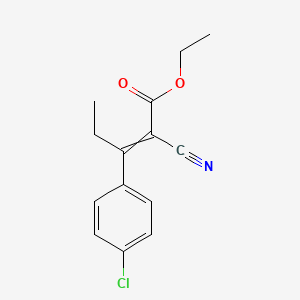
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
